molecular formula C14H18N4OS B5115450 N-tert-butyl-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide

N-tert-butyl-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide

Cat. No.: B5115450
M. Wt: 290.39 g/mol
InChI Key: SJFYUFQPXKYODG-UHFFFAOYSA-N
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Description

N-tert-butyl-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide: is a synthetic organic compound characterized by the presence of a triazole ring, a phenyl group, and a tert-butyl group

Properties

IUPAC Name

N-tert-butyl-2-[(4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4OS/c1-14(2,3)16-12(19)9-20-13-17-15-10-18(13)11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJFYUFQPXKYODG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)CSC1=NN=CN1C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-tert-butyl-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Attachment of the Phenyl Group: The phenyl group is introduced via a substitution reaction, often using phenyl halides and a suitable base.

    Introduction of the Sulfanyl Group: The sulfanyl group is added through a thiolation reaction, using thiol reagents and appropriate catalysts.

    Formation of the Acetamide Moiety: The acetamide group is formed by reacting the intermediate with acetic anhydride or acetyl chloride under basic conditions.

    Addition of the tert-Butyl Group: The tert-butyl group is introduced via alkylation, using tert-butyl halides and a strong base.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the phenyl group, potentially leading to the formation of dihydro or tetrahydro derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the phenyl or triazole rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halides, bases (e.g., sodium hydroxide, potassium carbonate), and catalysts (e.g., palladium, copper) are commonly employed.

Major Products:

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Dihydro or tetrahydro derivatives.

    Substitution Products: Various substituted derivatives depending on the nature of the substituent and reaction conditions.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can serve as a ligand in coordination chemistry, facilitating various catalytic processes.

    Materials Science: It can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural features.

Biology:

    Antimicrobial Agents: The compound’s triazole ring is known for its antimicrobial properties, making it a potential candidate for the development of new antibiotics.

    Enzyme Inhibition: It can act as an inhibitor for certain enzymes, providing insights into enzyme function and regulation.

Medicine:

    Drug Development: The compound’s structural features make it a potential lead compound for the development of new pharmaceuticals, particularly in the areas of antifungal and anticancer therapies.

Industry:

    Chemical Synthesis: It can be used as an intermediate in the synthesis of various fine chemicals and pharmaceuticals.

    Agriculture: The compound may find applications in the development of agrochemicals, such as herbicides and pesticides.

Mechanism of Action

The mechanism of action of N-tert-butyl-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes. The phenyl group can engage in π-π interactions with aromatic residues in proteins, while the sulfanyl group can participate in redox reactions, modulating the redox state of the target molecules.

Comparison with Similar Compounds

  • N-tert-butyl-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide
  • N-tert-butyl-2-[(4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide
  • N-tert-butyl-2-[(4-isopropyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide

Comparison:

  • Structural Differences: The primary difference lies in the substituents on the triazole ring (methyl, ethyl, isopropyl vs. phenyl).
  • Chemical Properties: The presence of different substituents can influence the compound’s reactivity, solubility, and stability.
  • Biological Activity: The phenyl group in N-tert-butyl-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide may enhance its ability to interact with biological targets through π-π interactions, potentially leading to higher biological activity compared to its analogs.

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